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molecular formula C3H5N5S B8786321 1H-1,2,4-triazol-5-ylthiourea CAS No. 7154-50-9

1H-1,2,4-triazol-5-ylthiourea

Cat. No. B8786321
M. Wt: 143.17 g/mol
InChI Key: PFFZMYXKXFOGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04734413

Procedure details

N-(1,2,4-triazol-5-yl)-N'-benzoylthiourea (26.0 g, 0.105 mole), from Example 6, was added at once to approximately 100ml of a 10% sodium hydroxide solution which had been preheated to boiling, and the resultant mixture was refluxed for 45 minutes. The solution was then cooled and acidified to approximately pH 3 with the addition of concentrated hydrochloric acid to provide a white solid precipitate. The solid was filtered, washed with water and dried for about 16 hours in a vacuum oven at approximately 100° C. The resultant off-white solid was stirred with about 150 ml of diethyl ether and filtered, and this procedure was repeated. The solid thus obtained was dried in a vacuum oven at about 50° C. to yield 10.4 g (69%) of N-(1,2,4-triazol-5-yl)thiourea as an off-white solid. The structural assignment was confirmed by nuclear magnetic resonance spectral analysis.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]([NH:6][C:7]([NH:9]C(=O)C2C=CC=CC=2)=[S:8])=[N:4][CH:3]=[N:2]1.[OH-].[Na+].Cl>>[NH:1]1[C:5]([NH:6][C:7]([NH2:9])=[S:8])=[N:4][CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
N1N=CN=C1NC(=S)NC(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resultant off-white solid was stirred with about 150 ml of diethyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled
CUSTOM
Type
CUSTOM
Details
to provide a white solid precipitate
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried for about 16 hours in a vacuum oven at approximately 100° C
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
CUSTOM
Type
CUSTOM
Details
was dried in a vacuum oven at about 50° C.

Outcomes

Product
Name
Type
product
Smiles
N1N=CN=C1NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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